2-(Benzofuran-7-yloxy)ethanamine

Description

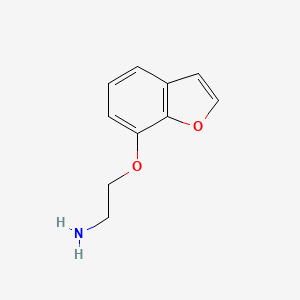

2-(Benzofuran-7-yloxy)ethanamine (CAS: 37797-97-0) is a benzofuran-derived compound with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Structurally, it consists of a benzofuran ring system substituted at the 7-position with an ethanamine moiety linked via an oxygen atom.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

2-(1-benzofuran-7-yloxy)ethanamine |

InChI |

InChI=1S/C10H11NO2/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9/h1-4,6H,5,7,11H2 |

InChI Key |

ZMOJHUFMAVEJKZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OCCN)OC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCN)OC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-(benzofuran-7-yloxy)ethanamine against three classes of analogs: benzofuran positional isomers, benzofuran-ether derivatives, and norbornadiene-based compounds.

Positional Isomers of Benzofuran-Ethanamine Derivatives

Substitution position on the benzofuran ring critically influences electronic and steric properties:

Benzofuran-Ether Derivatives

Comparisons with non-amine benzofuran ethers highlight the role of the ethanamine group:

Key Insight : The ethanamine group in this compound distinguishes it from simple ether derivatives by enabling acid-base chemistry and salt formation, which are advantageous for drug formulation .

Norbornadiene-Based Analogs

While structurally distinct, norbornadiene derivatives (e.g., 7-formylbenzonorbornadienes) share synthetic relevance:

Key Insight: Unlike norbornadiene-based compounds, which rely on cycloaddition chemistry for functionalization , this compound’s synthetic versatility stems from its amine group, enabling direct conjugation or derivatization.

Research Findings and Limitations

- Synthetic Accessibility: this compound’s synthesis route remains underexplored compared to norbornadiene analogs, which benefit from well-established benzyne-cycloaddition strategies .

- Pharmacological Data: No peer-reviewed studies directly link this compound to biological activity, unlike its 5-position isomer, which has been preliminarily studied in neurological contexts .

- Stability : The hydrochloride salt form improves stability, but long-term storage conditions and degradation pathways require further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.